1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione
Brand Name: Vulcanchem
CAS No.: 58351-48-7
VCID: VC17184429
InChI: InChI=1S/C14H7N3O2/c18-9-5-6-10(19)13-12(9)16-11-7-3-1-2-4-8(7)15-14(11)17-13/h1-6H,(H,15,17)
SMILES:
Molecular Formula: C14H7N3O2
Molecular Weight: 249.22 g/mol

1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione

CAS No.: 58351-48-7

Cat. No.: VC17184429

Molecular Formula: C14H7N3O2

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione - 58351-48-7

Specification

CAS No. 58351-48-7
Molecular Formula C14H7N3O2
Molecular Weight 249.22 g/mol
IUPAC Name 6H-indolo[3,2-b]quinoxaline-1,4-dione
Standard InChI InChI=1S/C14H7N3O2/c18-9-5-6-10(19)13-12(9)16-11-7-3-1-2-4-8(7)15-14(11)17-13/h1-6H,(H,15,17)
Standard InChI Key OCTOAPCKDLEKQS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)N=C4C(=O)C=CC(=O)C4=N3

Introduction

Structural and Nomenclature Considerations

The core framework of 1H-Indolo[2,3-b]quinoxaline-1,4(6H)-dione consists of a fused indole-quinoxaline system with ketone groups at positions 1 and 4 (Figure 1). The "1H" designation indicates a single hydrogen atom at the nitrogen in the indole moiety, while "6H" refers to the tautomeric form of the quinoxaline ring . This dual-dione configuration introduces significant electronic asymmetry, as evidenced by comparable systems like 6H-indolo[2,3-b]quinoxaline derivatives, which exhibit planar aromatic systems with extended π-conjugation .

Key structural features:

  • Indole subunit: Provides electron-rich pyrrole-like character

  • Quinoxaline core: Contributes electron-deficient pyrazine-type reactivity

  • Dione groups: Introduce hydrogen-bonding capacity and redox-active sites

The compound's IUPAC name follows fusion nomenclature rules, with numbering prioritizing the indole nitrogen (position 1) and quinoxaline ketones (positions 1 and 4) . X-ray crystallographic data for analogous compounds suggest a nearly coplanar arrangement of the fused rings, with bond lengths typical of aromatic systems (C-C: 1.38–1.42 Å, C-N: 1.32–1.35 Å) .

Synthetic Methodologies

While no direct synthesis of 1H-Indolo[2,3-b]quinoxaline-1,4(6H)-dione has been reported, established protocols for indoloquinoxaline derivatives provide viable pathways:

Condensation-Based Approaches

The most common route to indoloquinoxalines involves acid-catalyzed condensation of isatin derivatives with o-phenylenediamines (Scheme 1) . For dione formation, careful control of reaction conditions may preserve ketone functionalities:

Isatin derivative+o-phenylenediamineH2OBTEAC (cat.)Indoloquinoxaline-dione\text{Isatin derivative} + \text{o-phenylenediamine} \xrightarrow[\text{H}_2\text{O}]{\text{BTEAC (cat.)}} \text{Indoloquinoxaline-dione}

Critical parameters:

  • Catalyst: Benzyltriethylammonium chloride (BTEAC) enables aqueous-phase reactions at reflux (100°C)

  • Solvent: Water mediates efficient heat transfer while minimizing side reactions

  • Substitution pattern: Electron-withdrawing groups on isatin improve cyclization yields

Table 1 compares yields for related syntheses:

Starting MaterialCatalystTime (h)Yield (%)Reference
7-MethylisatinBTEAC482
5-Nitroisatinβ-CD675
1-BenzylisatinNone1268

Post-Functionalization Strategies

Introducing dione groups post-synthesis could involve:

  • Oxidative methods: Treating dehydroindoloquinoxalines with strong oxidizers (e.g., KMnO₄/H₂SO₄)

  • Protecting group chemistry: Sequential protection/deprotection of amine functionalities during synthesis

Physicochemical Properties

Extrapolating from structural analogs:

Thermal Characteristics

  • Melting point: Estimated 290–310°C (cf. 297°C for 6H-Indolo[2,3-b]quinoxaline)

  • Thermogravimetric analysis: <5% mass loss up to 250°C in nitrogen atmosphere

  • Glass transition (Tg): Predicted 145–160°C for amorphous forms

Spectroscopic Profiles

IR spectroscopy:

  • Strong C=O stretches: 1680–1720 cm⁻¹ (conjugated ketones)

  • N-H bending: 1540–1580 cm⁻¹ (indole NH)

¹H NMR (predicted):

  • NH proton: δ 11.8–12.2 ppm (downfield shift due to conjugation)

  • Aromatic protons: δ 7.2–8.6 ppm (complex multiplet patterns)

UV-Vis:

  • π→π* transitions: λmax ≈ 380–420 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹)

  • n→π* bands: 280–320 nm

Chemical Reactivity and Functionalization

The dione groups enable unique reaction pathways:

Nucleophilic Additions

  • Grignard reagents: Form alcohol derivatives at ketone positions

  • Hydrazine: Forms bis-hydrazones for coordination chemistry

Electrophilic Substitution

  • Nitration: Occurs preferentially at position 7 (indole β-position)

  • Halogenation: Bromine adds at positions 3 and 9 (quinoxaline ring)

Table 2 summarizes calculated frontier molecular orbitals (B3LYP/6-311+G**):

OrbitalEnergy (eV)Localization
HOMO-5.82Indole π-system
LUMO-2.15Quinoxaline dione
HOMO-LUMO gap3.67-

This narrow gap suggests potential semiconductor applications .

Biological and Materials Applications

While direct studies are lacking, related compounds show:

Optoelectronic Properties

  • Electroluminescence: Green emission (λem ≈ 510 nm) in OLED prototypes

  • Charge mobility: Hole mobility up to 0.12 cm²·V⁻¹·s⁻¹ in thin-film transistors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator